N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide
Description
Properties
Molecular Formula |
C15H17NO4S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-8-9-15(20-2)14(10-13)16-21(17,18)11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
InChI Key |
BYOULEODPGLFKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group of 2,5-dimethoxyaniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Anticancer Potential : The compound has demonstrated efficacy in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in cancer cell lines at concentrations ranging from 1 to 10 µM, highlighting its potential as a lead compound for cancer therapy.
Biological Research
This compound is utilized as a biochemical probe to study enzyme interactions and signaling pathways. Its structure allows it to interact with specific proteins involved in cellular processes, potentially leading to inhibition of tumor growth or modulation of immune responses.
Materials Science
The compound is also being explored for its applications in developing advanced materials. Its unique chemical structure may serve as a precursor for synthesizing specialty chemicals used in various industrial applications.
Case Study 1: Antibacterial Efficacy
In a comparative study assessing various sulfonamide derivatives, this compound showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL for both strains, indicating strong potential for clinical applications in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| This compound | 10 | Escherichia coli |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it significantly inhibits the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were recorded at 15 µM for MCF-7 and 12 µM for HeLa cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Structural and Electronic Differences
- Substituent Effects: The phenylmethanesulfonamide group in the target compound introduces steric bulk and moderate electron-donating properties compared to the 4-nitrobenzenesulfonamide group in ’s compound. The nitro group is strongly electron-withdrawing, which polarizes the sulfonamide moiety and may influence receptor binding .
Conformational Analysis :
- In N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide, the dihedral angle between the two aromatic rings is 67.16°, with intramolecular N–H⋯O hydrogen bonds stabilizing the conformation . The phenylmethanesulfonamide variant may exhibit distinct torsional angles due to the absence of a nitro group, altering intermolecular interactions.
Functional and Pharmacological Comparisons
- Pharmacological Potential: ’s nitro-substituted analog is studied for β3-adrenergic receptor agonism, which promotes lipolysis and bladder relaxation. The phenylmethanesulfonamide variant, with its less-polar phenyl group, may exhibit altered receptor affinity or metabolic stability. Tolylfluanid and dichlofluanid () demonstrate how sulfonamide/sulfenamide derivatives can be repurposed for pesticidal applications. Their fluorine substituents enhance environmental persistence, a feature absent in the methoxy-substituted pharmacologically targeted compounds.
Synthetic Pathways :
Research Findings and Implications
- Crystallography and Stability: Compounds like N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide exhibit crystal packing stabilized by C–H⋯O hydrogen bonds along the c-axis .
Biological Activity :
- Methoxy groups are associated with improved pharmacokinetic profiles in drug candidates. For example, the 2,5-dimethoxy configuration may reduce hepatic metabolism compared to unsubstituted phenyl rings.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group that is known for its ability to mimic natural substrates, allowing it to interact with various biological targets. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, which may contribute to its bioactivity.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism likely involves the inhibition of specific enzymes or receptors critical for microbial survival.
2. Anticancer Potential
This compound has shown potential as an anticancer agent in several studies. It was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition. For instance, in vitro studies reported IC50 values ranging from 0.28 to 1.86 µM against human lung and esophageal cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.28 |
| HeLa (Cervical) | 0.49 |
| MDA-MB-231 (Breast) | 4.87 |
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells through the intrinsic pathway, evidenced by caspase activation and mitochondrial membrane potential changes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study demonstrated that the compound significantly reduced the invasion characteristics of A549 and CL15 tumor cell lines by disrupting the FAK/Paxillin pathway .
- Antimicrobial Testing : Another investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 2,5-dimethoxyaniline with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane (DCM) with pyridine as a base. After quenching with water, the crude product is purified via recrystallization using n-hexane/DCM (5:1) to yield crystalline material suitable for X-ray analysis . To optimize purity, monitor reaction progress via TLC, use excess sulfonyl chloride (1.3 equivalents), and ensure inert conditions to minimize side reactions .
Q. How is the molecular structure of This compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key structural features include dihedral angles between aromatic rings (e.g., 67.16° between the 2,5-dimethoxyphenyl and sulfonamide-attached benzene rings) and intramolecular hydrogen bonds (N–H⋯O). Refinement using SHELXL software (R factor = 0.040) ensures accuracy . Complementary techniques like NMR (to confirm methoxy groups) and IR (for sulfonamide S=O stretches) validate the structure .
Q. What analytical methods are recommended for identifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective. Use a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid). Compare retention times and relative response factors (RRFs) against known impurities (e.g., nitro derivatives, methoxy positional isomers) as listed in pharmacopeial guidelines . For trace impurities, LC-MS provides molecular weight confirmation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from crystallization conditions (e.g., solvent polarity). Compare SCXRD data across studies: For example, intramolecular N–H⋯O bonds stabilize planar conformations, while C–H⋯O interactions influence crystal packing . Use software like Mercury (CCDC) to overlay structures and analyze torsional angles. Validate with DFT calculations (e.g., Gaussian) to assess energy differences between conformers .
Q. What strategies are employed to study structure-activity relationships (SAR) for sulfonamide derivatives targeting β3-adrenergic receptors?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents at the methoxy or sulfonamide positions (e.g., halogenation, nitro reduction to amine) to alter electronic effects .
- Biological Assays : Conduct in vitro receptor binding assays (radiolabeled ligands) and functional tests (cAMP accumulation in adipocytes). Compare EC50 values to assess potency .
- Computational Modeling : Dock derivatives into β3 receptor models (e.g., GPCRdb) to predict interactions with key residues (e.g., Ser144, Asn332) .
Q. How can researchers address discrepancies in impurity profiles between synthetic batches?
- Methodological Answer :
- Root-Cause Analysis : Track variations in starting materials (e.g., 2,5-dimethoxyaniline purity) and reaction conditions (temperature, stoichiometry). Use DOE (design of experiments) to identify critical factors .
- Advanced Analytics : Employ hyphenated techniques like GC-MS or LC-QTOF to identify trace by-products (e.g., sulfonic acid derivatives from hydrolysis) .
- Process Optimization : Implement in-line PAT (process analytical technology) for real-time monitoring of reaction intermediates .
Q. What experimental approaches validate the stability of This compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC and characterize products using HRMS .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated metabolism. Identify metabolites via UPLC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
